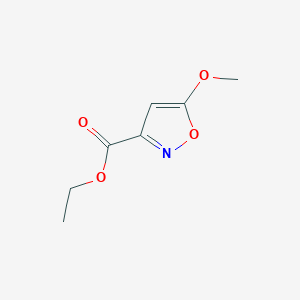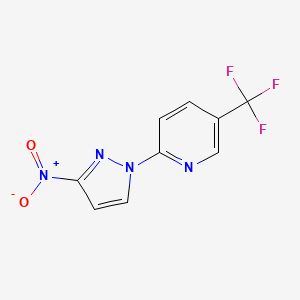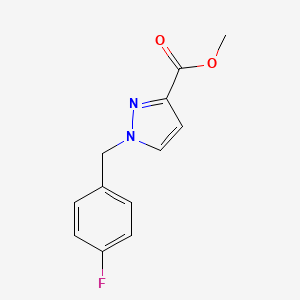![molecular formula C13H11N5OS B10902398 N-[(2-cyanophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10902398.png)
N-[(2-cyanophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a cyano group attached to a phenyl ring, and a pyrazole ring attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA typically involves the reaction of 2-cyanophenyl isothiocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets. The cyano group and the thiourea moiety are key functional groups that contribute to its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYANOPHENYL)-N’-[(1H-PYRAZOL-3-YL)CARBONYL]THIOUREA: Lacks the methyl group on the pyrazole ring.
N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]UREA: Contains a urea moiety instead of a thiourea moiety.
Uniqueness
N-(2-CYANOPHENYL)-N’-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]THIOUREA is unique due to the presence of both the cyano group and the thiourea moiety, which confer distinct chemical and biological properties. The methyl group on the pyrazole ring also influences its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C13H11N5OS |
|---|---|
Molecular Weight |
285.33 g/mol |
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N5OS/c1-18-7-6-11(17-18)12(19)16-13(20)15-10-5-3-2-4-9(10)8-14/h2-7H,1H3,(H2,15,16,19,20) |
InChI Key |
YXLJEEHHXZFETL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902323.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10902324.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902339.png)
![2-(5-chlorothiophen-2-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10902340.png)
![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B10902345.png)
![1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone](/img/structure/B10902352.png)
![5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902359.png)

![N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10902366.png)
![5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902378.png)
![2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10902384.png)

